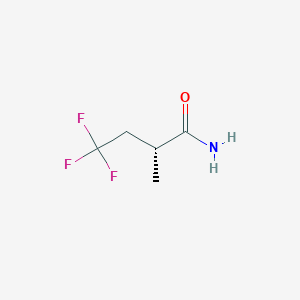![molecular formula C10H14N4O3 B12613503 N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine CAS No. 919773-14-1](/img/structure/B12613503.png)
N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine is a complex organic compound that features a pyridine ring substituted with an aminoethyl carbamoyl group and a glycine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is functionalized with a carbamoyl group through a reaction with an appropriate carbamoyl chloride.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution, often using ethylenediamine as a reagent.
Coupling with Glycine: The final step involves coupling the modified pyridine with glycine using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield N-{6-[(2-Oxoethyl)carbamoyl]pyridin-3-yl}glycine.
Aplicaciones Científicas De Investigación
N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, potentially modulating biological processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminoethyl)pyridine-3-carboxamide: Similar structure but lacks the glycine moiety.
N-(2-Aminoethyl)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbamoyl group.
Uniqueness
N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine is unique due to the presence of both the aminoethyl carbamoyl group and the glycine moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
919773-14-1 |
|---|---|
Fórmula molecular |
C10H14N4O3 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
2-[[6-(2-aminoethylcarbamoyl)pyridin-3-yl]amino]acetic acid |
InChI |
InChI=1S/C10H14N4O3/c11-3-4-12-10(17)8-2-1-7(5-14-8)13-6-9(15)16/h1-2,5,13H,3-4,6,11H2,(H,12,17)(H,15,16) |
Clave InChI |
BCXRAMRXCSRKFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1NCC(=O)O)C(=O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


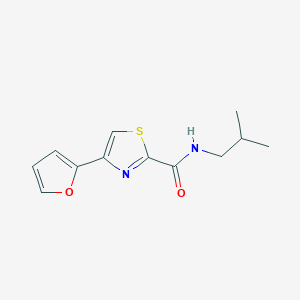
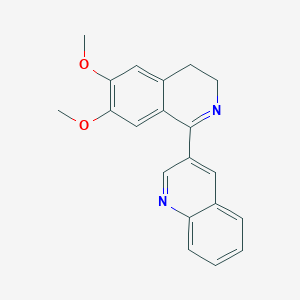
![(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate](/img/structure/B12613427.png)
![{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid](/img/structure/B12613429.png)
![6-[5-(3-Bromophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12613435.png)
![Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B12613445.png)
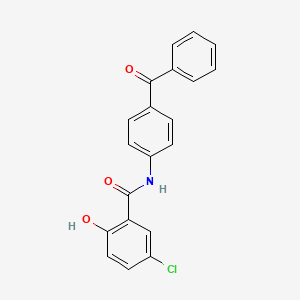

![N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide](/img/structure/B12613469.png)
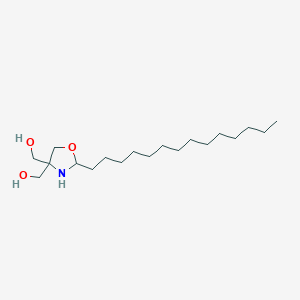
![4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12613480.png)
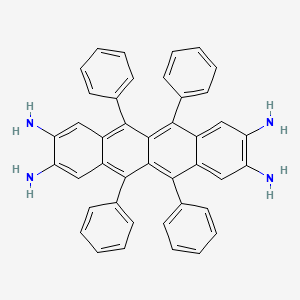
![N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B12613495.png)
